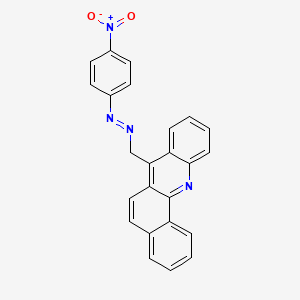![molecular formula C12H11NOS B14499875 2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole CAS No. 63768-25-2](/img/structure/B14499875.png)
2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole is an organic compound with the molecular formula C12H11NOS. It is characterized by the presence of a thiazole ring substituted with a 4-methoxyphenyl group via an ethenyl linkage.
Preparation Methods
The synthesis of 2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and thioamide.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with thioamide in the presence of a base such as sodium hydroxide to form the intermediate 2-(4-methoxyphenyl)ethenylthioamide.
Cyclization: The intermediate is then cyclized under acidic conditions to yield this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethenyl group to an ethyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, it may exert effects by interfering with cellular signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole can be compared with similar compounds such as:
2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole: This compound has a benzothiazole ring instead of a thiazole ring, which may result in different chemical properties and applications.
4-[2-(4-Methoxyphenyl)ethenyl]-N-methylpyridinium tetraphenylborate: This compound contains a pyridinium ring and is used in non-linear optical materials.
Properties
CAS No. |
63768-25-2 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethenyl]-1,3-thiazole |
InChI |
InChI=1S/C12H11NOS/c1-14-11-5-2-10(3-6-11)4-7-12-13-8-9-15-12/h2-9H,1H3 |
InChI Key |
SADYIDNQRINMAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


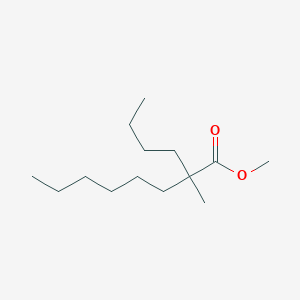
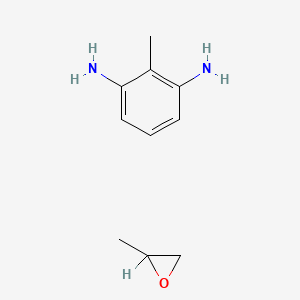
![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)
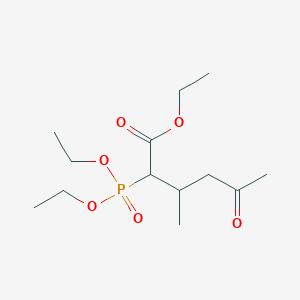
![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)


![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)
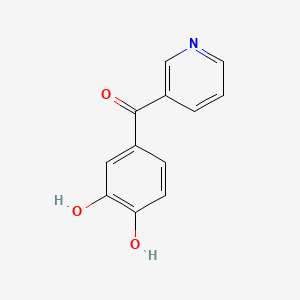
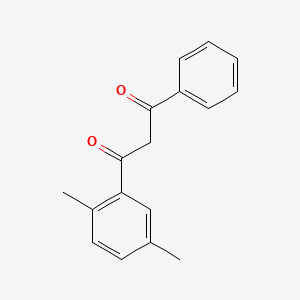
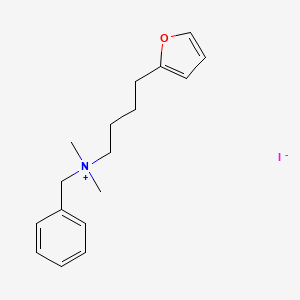
![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)
